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Compound of Interest

Compound Name: FR 901379

Cat. No.: B15582353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural product FR901379 and its

derivatives, with a focus on their established therapeutic applications and a discussion of

splicing modulation as a therapeutic strategy in oncology. While FR901379 and its analogs are

potent antifungal agents, their role as splicing inhibitors has not been established in the current

scientific literature. This document will first detail the well-documented antifungal properties of

FR901379 derivatives and then provide a separate, comprehensive overview of splicing

inhibition for cancer therapy, a field of significant current interest.

Part 1: FR901379 and its Derivatives as Antifungal
Agents
FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the

fungus Coleophoma empetri. It serves as a precursor for the semi-synthetic antifungal drug

micafungin. The primary therapeutic value of this class of compounds lies in their potent and

specific inhibition of a crucial fungal enzyme, making them vital tools in the management of

invasive fungal infections.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan
Synthase
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Echinocandins, including FR901379 and its derivatives, selectively target the fungal cell wall, a

structure absent in mammalian cells, which accounts for their favorable safety profile. Their

mechanism of action involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase

enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical

polysaccharide component of the fungal cell wall that ensures its structural integrity.

Inhibition of this enzyme disrupts the formation of the cell wall, leading to osmotic instability

and, ultimately, fungal cell death. This fungicidal activity is particularly effective against Candida

species, while it exhibits a fungistatic effect against Aspergillus species.[1][2]
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Mechanism of Action of FR901379 Derivatives (Antifungal)
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Figure 1: Antifungal mechanism of FR901379 derivatives.

Structure-Activity Relationships and Synthetic
Derivatives
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The core structure of FR901379 is a cyclic hexapeptide with a lipophilic acyl side chain. This

side chain is crucial for its antifungal activity, as it is believed to anchor the molecule to the

fungal cell membrane where the glucan synthase complex resides.[1]

Extensive research has focused on modifying this side chain to improve the therapeutic profile,

including potency, solubility, and safety. A key challenge with the natural product FR901379

was its hemolytic activity.[3] The development of micafungin (FK463) involved the synthesis of

numerous analogs to find a compound with an optimal balance of high antifungal potency and

low hemolytic potential. This was achieved by disrupting the linearity of the terphenyl lipophilic

side chain.[3]

Compound/Derivati
ve

Modification from
FR901379

Key Findings Reference

FR131535
4-(n-octyloxy)benzoyl

side chain

Similar in vitro and in

vivo antifungal activity

to FR901379 but with

low hemolytic activity.

Not selected for

development due to

insufficient antifungal

potency.

[4]

Analog 3c Novel acylated analog

Showed 5.5- to 8-fold

superior in vivo

activity compared to

FR131535.

[4]

Micafungin (FK463)

Optimized side chain

to disrupt linearity of

the terphenyl group

Excellent, well-

balanced profile of

potent antifungal

activity and reduced

hemolytic potential.

Selected as the

clinical candidate.

[3]
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Experimental Protocols: Antifungal Susceptibility
Testing
A standard method for evaluating the in vitro efficacy of FR901379 derivatives is the broth

microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against

fungal isolates.

Methodology:

Fungal Isolate Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain pure

colonies.

Inoculum Preparation: A suspension of fungal cells or conidia is prepared in sterile saline and

adjusted to a specific turbidity corresponding to a known cell concentration (e.g., 0.5

McFarland standard).

Drug Dilution: The test compound (e.g., micafungin) is serially diluted in a multi-well

microtiter plate using a standardized growth medium (e.g., RPMI-1640).

Inoculation: Each well is inoculated with the prepared fungal suspension.

Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified

period (e.g., 24-48 hours).

MIC Determination: The MIC is determined as the lowest concentration of the drug that

causes a significant inhibition of fungal growth compared to a drug-free control well.
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Workflow for Antifungal Susceptibility Testing (Broth Microdilution)
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Figure 2: Experimental workflow for antifungal MIC determination.
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Part 2: Splicing Modulation as a Therapeutic
Strategy in Cancer
While FR901379 derivatives are not known to be splicing inhibitors, the modulation of pre-

mRNA splicing is a promising strategy in cancer therapy. Aberrant splicing is a hallmark of

many cancers, leading to the production of oncogenic protein isoforms or the inactivation of

tumor suppressors. Small molecules that target the core splicing machinery, therefore,

represent a novel class of potential anticancer agents.

Mechanism of Action: Targeting the Spliceosome
The spliceosome is a large and dynamic molecular machine that removes introns from pre-

mRNA. A key component of the spliceosome is the SF3b complex, which is part of the U2 small

nuclear ribonucleoprotein (snRNP). Several natural products have been identified that bind to

the SF3B1 subunit of this complex.

These compounds, such as pladienolides and herboxidiene, act as molecular glues, stabilizing

the interaction between U2 snRNP and the pre-mRNA, thereby stalling the splicing process.[5]

[6] This leads to intron retention and the generation of aberrant mRNA transcripts, which can

trigger apoptosis or cell cycle arrest in cancer cells. Cancers with mutations in splicing factor

genes (e.g., SF3B1, SRSF2) have shown particular sensitivity to these inhibitors.
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Mechanism of Action of SF3b Splicing Modulators in Cancer

Cell Nucleus

pre-mRNA
(Exons + Introns)

Spliceosome Assembly

SF3b Complex
(U2 snRNP)

Splicing Reaction

Is essential for

Aberrant mRNA
(Intron Retention)

Inhibition leads to

Splicing Modulator
(e.g., Pladienolide B)

Binds to & inhibits

Mature mRNA
(Exons only)

Apoptosis / Cell Cycle Arrest

Click to download full resolution via product page

Figure 3: Signaling pathway for SF3b-targeting splicing modulators.

Key Splicing Modulators and their Activity
Several small molecules that modulate splicing are currently in preclinical and clinical

development for cancer treatment.[7]
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Compound/De
rivative

Target
In Vitro
Activity
(Example)

Status/Key
Findings

Reference

Pladienolide B SF3b Complex

Potent growth

inhibitor in

various cancer

cell lines.

Natural product,

basis for

synthetic

analogs.

[5]

Herboxidiene Spliceosome

Potently

modulates

alternate splicing

of MDM-2 pre-

mRNA.

Exhibits

antitumor activity.
[6]

E7107

(Pladienolide

analog)

SF3b Complex

Showed pre-

clinical tumor

regression

efficacy.

Advanced to

Phase I clinical

trials.

[6]

H3B-8800 SF3b Complex

Preferentially

kills

spliceosome-

mutant tumor

cells.

In Phase I

clinical trials for

MDS and AML.

[7][8]

Experimental Protocols: In Vitro Splicing Assay
To assess the direct impact of a compound on the splicing machinery, a cell-free in vitro

splicing assay can be employed.

Objective: To determine if a test compound directly inhibits the splicing of a pre-mRNA

substrate in a nuclear extract.

Methodology:

Nuclear Extract Preparation: Nuclear extracts containing active spliceosomes are prepared

from cultured cells (e.g., HeLa cells).
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Substrate Preparation: A radiolabeled pre-mRNA substrate containing two exons and an

intron is synthesized via in vitro transcription.

Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in the

presence of ATP and the test compound at various concentrations. A vehicle control (e.g.,

DMSO) is run in parallel.

RNA Extraction: After incubation, the RNA is extracted from the reaction mixture.

Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis

(PAGE) and visualized by autoradiography.

Interpretation: Inhibition of splicing is observed as a decrease in the formation of the spliced

mRNA product and an accumulation of pre-mRNA and splicing intermediates.

Conclusion
FR901379 and its derivatives are a clinically important class of antifungal agents with a well-

defined mechanism of action targeting the fungal cell wall. The development of micafungin from

the natural product FR901379 is a prime example of successful drug optimization to enhance

safety and efficacy.

Separately, the field of splicing modulation has emerged as a highly promising area for cancer

drug development. Small molecules targeting the spliceosome, particularly the SF3b complex,

have demonstrated potent anticancer activity, especially in malignancies with splicing factor

mutations. While there is no current evidence to suggest that FR901379 derivatives function as

splicing inhibitors, the principles of natural product discovery and modification that led to the

success of echinocandins can be applied to the development of novel therapeutics in other

areas, including the exciting field of splicing-targeted cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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